![molecular formula C21H14FN5 B2362208 3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 338977-99-4](/img/structure/B2362208.png)
3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and antimalarial properties .
Mechanism of Action
Target of Action
The primary target of the compound 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine is the P300/CBP-associated factor (PCAF), a histone acetyltransferase . PCAF plays a crucial role in cellular processes such as transcription, cell cycle progression, and DNA repair .
Mode of Action
3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine interacts with PCAF by binding to its active site . This interaction inhibits the function of PCAF, which can lead to changes in gene expression and cellular processes .
Biochemical Pathways
The inhibition of PCAF by 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine affects various biochemical pathways. PCAF is involved in the acetylation of histones, a process that regulates gene expression . Therefore, the inhibition of PCAF can lead to changes in the expression of genes involved in cell cycle progression, DNA repair, and other cellular processes .
Pharmacokinetics
The compound’s interaction with pcaf suggests that it has the ability to penetrate cells and reach its target
Result of Action
The molecular and cellular effects of 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine’s action primarily involve changes in gene expression due to the inhibition of PCAF . These changes can affect various cellular processes, potentially leading to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to have significant DNA binding affinities . This compound has also been identified as a potential inhibitor of topoisomerase II (Topo II), a key enzyme involved in DNA replication and transcription .
Cellular Effects
In cellular studies, 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine has demonstrated cytotoxic effects against various cancer cell lines . It has been shown to induce apoptosis in HCT-116 cells and arrest the growth at the S and G2/M phases . Furthermore, it has been found to influence cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine exerts its effects through several mechanisms. It has been found to bind to the DNA-Topo II complex, inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and ultimately influence cellular functions .
Temporal Effects in Laboratory Settings
It is known that this compound has significant DNA binding affinities, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Given its interaction with Topo II, it may be involved in pathways related to DNA replication and transcription .
Subcellular Localization
Given its DNA binding properties, it may localize to the nucleus where it interacts with Topo II .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with 2-aminobenzonitrile in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the desired triazoloquinazoline scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Substituted triazoloquinazoline derivatives with different nucleophiles.
Scientific Research Applications
3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine: Similar structure but with a bromine atom instead of fluorine.
3-(2-methylphenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine enhances its lipophilicity and metabolic stability compared to its analogs with different substituents. This unique feature may contribute to its improved biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5/c22-17-12-6-4-10-15(17)19-25-26-20-16-11-5-7-13-18(16)24-21(27(19)20)23-14-8-2-1-3-9-14/h1-13H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKLPWAYJPXXLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
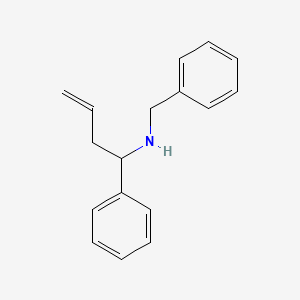
![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)

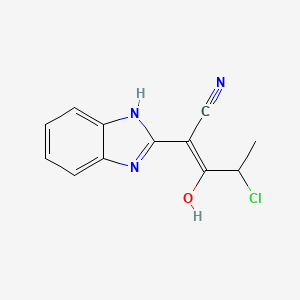
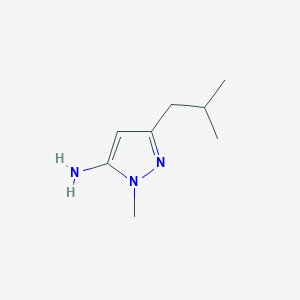
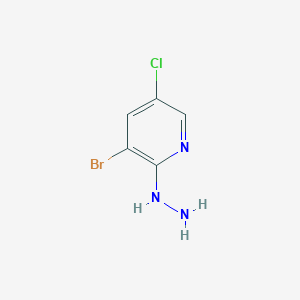
![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/new.no-structure.jpg)
![[(3-nitrophenyl)amino]thiourea](/img/structure/B2362139.png)

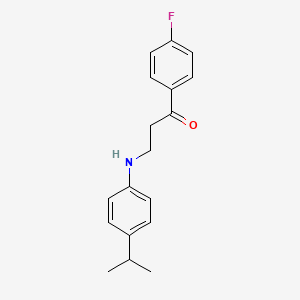

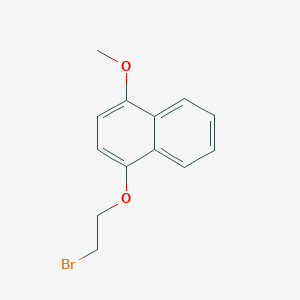
![Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2362146.png)

